Ergocristinine

Overview

Description

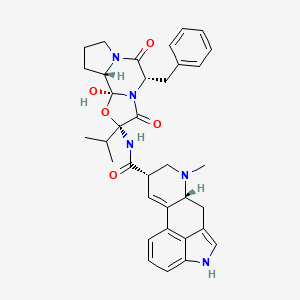

Ergocristinine is a crystalline tripeptide alkaloid . It is one of the three similar peptides referred to as ergotoxine alkaloids, the other two being ergocryptine and ergocornine . Ergocristinine is readily available from commercial chemical suppliers .

Synthesis Analysis

Ergot alkaloids are indole derivatives produced by a wide range of fungi . They are secondary metabolites produced by fungi of the families Clavicipitaceae (e.g., Claviceps) and Trichocomaceae (including Aspergillus and Penicillium), which parasitize the seed heads of living plants at the time of flowering . The fungal hyphae invade the ovule of the host grass and colonize the whole ovary .Molecular Structure Analysis

Ergocristinine and ergocristine differ in chemical structure with the configuration at the chiral carbon 8 . Ergot alkaloids exist in two molecular configurations, the C-8-R-isomer (R-epimer), and the C-8-S-isomer (S-epimer) .Chemical Reactions Analysis

Ergot alkaloids are nitrogen-containing natural products belonging to indole alkaloids . They are secondary metabolites produced by a wide range of fungi . The metabolites exist in two configurations, the C-8-R-isomer (R-epimer) and the C-8-S-isomer (S-epimer) . These two configurations can interconvert to one another .Physical And Chemical Properties Analysis

Ergocristinine is a crystalline tripeptide alkaloid . The pKa values of the R-epimers vary from 5.5 (ergocristine) to 6.0 (ergometrine) and the S-epimers vary from 4.8 (ergocorninine) to 6.2 (ergometrinine) .Scientific Research Applications

Detection in Animal Feed

Ergocristinine, along with other ergot alkaloids, is often detected in swine and dairy feeds . A reliable, sensitive, and accurate multiple mycotoxin method, based on extraction with a Mycosep 150 multifunctional column prior to analysis using UHPLC-MS/MS, was validated using samples of swine feed (100) and dairy feed (100) for the 11 targeted EAs .

Detection in Oat-Based Functional Foods

Ergocristinine and other major ergot alkaloids and their epimers are determined in oat-based foods and food supplements . A modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) procedure was applied as sample treatment, reducing the consumption of organic solvent and increasing sensitivity .

Vascular Contraction Studies

Ergocristinine is used in studies assessing and comparing the sustained contraction of cow arteries after exposure to two forms of an ergot alkaloid, namely, ergocristine and ergocristinine . This helps in understanding the effects of ergot alkaloids on the vascular system .

Neurological Impact Studies

Ergot alkaloids, including Ergocristinine, are known to affect the nervous system . Therefore, they are used in neurological studies to understand their impact on the nervous system of humans and animals .

Vasoconstriction Studies

Ergocristinine, as an ergot alkaloid, is known to be a vasoconstrictor . It is used in studies to understand the mechanism of vasoconstriction and its effects on the cardiovascular system .

Mycotoxin Contamination Studies

Ergocristinine is used in studies to understand the occurrence and impact of mycotoxin contamination in animal feed and human food . These studies help in improving food safety and quality .

Mechanism of Action

Target of Action

Ergocristinine, an ergot alkaloid, primarily targets vascular receptors . It is known to interact with the serotonin (5-HT) 2A receptor and the alpha 2A adrenergic receptor . These receptors play a crucial role in the regulation of vascular tone, and their interaction with ergocristinine leads to vasoconstriction .

Mode of Action

Ergocristinine interacts with its targets, leading to a sustained vascular contractile response . This interaction is thought to be due to the structural similarity of ergocristinine to neurotransmitters . The binding of ergocristinine to the vascular receptors triggers a series of biochemical events that result in the contraction of the vascular smooth muscle .

Biochemical Pathways

It is known that the interaction of ergocristinine with its target receptors leads to a series of intracellular events that result in vasoconstriction . This involves the activation of secondary messengers and signaling pathways that ultimately lead to the contraction of the vascular smooth muscle .

Pharmacokinetics

It is known that ergocristinine can cause a sustained vascular contractile response over a 180-minute incubation period This suggests that ergocristinine may have a relatively long half-life in the body

Result of Action

The primary result of ergocristinine’s action is vasoconstriction . This is due to the sustained vascular contractile response induced by ergocristinine . The contraction of the vascular smooth muscle can lead to an increase in blood pressure. Ergocristinine has been noted to have a slower onset of action compared to its corresponding epimer .

Action Environment

The action of ergocristinine can be influenced by various environmental factors. For instance, the presence of other ergot alkaloids can potentially affect the bioactivity of ergocristinine Additionally, the physiological environment, such as the pH and temperature, can also influence the stability and efficacy of ergocristinine

Safety and Hazards

Future Directions

Recent studies demonstrated potential bioactivity of S-epimers . Therefore, further cost-effective investigations of the S-epimers are needed . This research contributes to the understanding of the ergot epimer-vascular receptor binding mechanisms, which may support the investigation of different approaches of minimizing ergot toxicity in livestock .

properties

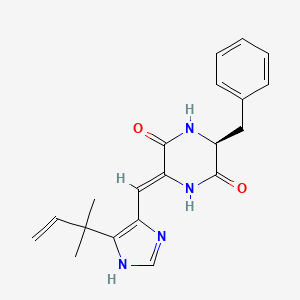

IUPAC Name |

(6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41)/t23-,27+,28-,29-,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFIYUQVAZFDEE-NASJTFDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862080 | |

| Record name | Ergocristinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergocristinine | |

CAS RN |

511-07-9 | |

| Record name | Ergocristinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergocristinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergocristinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8α)-5'α-benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERGOCRISTININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ6FET17QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-(4-chlorophenyl)-5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1241936.png)

![1-(Furo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B1241938.png)

![3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1241945.png)

![N-[2-[(5-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methylamino]ethyl]adamantane-1-carboxamide](/img/structure/B1241949.png)

![ethyl (NZ)-N-[amino-[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]methylidene]carbamate](/img/structure/B1241953.png)